molecular formula C9H18ClN B3144626 Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride CAS No. 5561-74-0

Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride

Cat. No.: B3144626
CAS No.: 5561-74-0
M. Wt: 175.70
InChI Key: PZKZVJBTACDUDE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride typically involves the following steps:

    Formation of the Bicyclo[2.2.2]octane Ring System: This can be achieved through a Diels-Alder reaction between cyclohexadiene and ethylene, followed by hydrogenation to yield bicyclo[2.2.2]octane.

    Introduction of the Methanamine Group: The bicyclo[2.2.2]octane is then subjected to a halogenation reaction to introduce a halogen atom at the desired position. This is followed by nucleophilic substitution with ammonia to form the methanamine group.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the methanamine derivative to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride is unique due to its specific bicyclic structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride, a bicyclic amine compound, has garnered interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, highlighting key findings from various studies, including data tables and case studies.

Structural Characteristics

This compound features a bicyclic framework that contributes to its unique chemical properties. The bicyclic structure provides a stable yet reactive environment, making it suitable for various biological applications.

Property Description
Chemical Formula C9H16N·HCl
Molecular Weight 175.69 g/mol
Structural Features Bicyclic framework with amine functional group

Antiprotozoal Activity

Research has demonstrated that derivatives of bicyclo[2.2.2]octane exhibit notable antiprotozoal activities. A study reported the synthesis of bicyclo[2.2.2]octan-2-imines and their derivatives, which showed significant activity against Trypanosoma brucei and Plasmodium falciparum. The most active compounds had IC50 values lower than 0.3 µM against Trypanosoma brucei and ranged between 0.23 to 0.72 µM against Plasmodium falciparum .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. For instance, a derivative of bicyclo[2.2.1]heptane demonstrated good CXCR2 antagonistic activity (IC50 = 48 nM) and showed efficacy against pancreatic cancer cell lines in vitro . These findings suggest that bicyclic compounds may serve as effective scaffolds for developing novel anticancer drugs.

Inhibition of Viral Proteases

Recent studies have indicated that bicyclo[2.2.2]octene derivatives can inhibit viral proteases, such as the SARS-CoV-2 main protease (3CLpro). One compound exhibited an IC50 of 102.2 µM in inhibiting this protease, suggesting potential applications in antiviral drug development .

Study on Antiprotozoal Activity

In a comprehensive study, several bicyclo[2.2.2]octan-2-one derivatives were synthesized and evaluated for their antiprotozoal activities:

Compound Target IC50 (µM)
Compound AT. brucei<0.3
Compound BP. falciparum0.23 - 0.72
Compound CChloroquine-resistant strain0.08 - 0.15

These results highlight the promising antiprotozoal activity of bicyclo[2.2.2]octane derivatives compared to established treatments like chloroquine .

Study on Anticancer Activity

Another significant study focused on the anticancer properties of a bicyclo[2.2.1]heptane derivative:

Parameter Value
CXCR1 IC50>100 nM
CXCR2 IC5048 nM
Selectivity Ratio (CXCR1/CXCR2)60.4
Cmax (ng/mL)2863
t1/2 (h)2.58

This compound demonstrated excellent pharmacokinetic properties and significant anti-cancer effects against pancreatic cancer cell lines .

Properties

IUPAC Name

1-bicyclo[2.2.2]octanylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-7-9-4-1-8(2-5-9)3-6-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKZVJBTACDUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5561-74-0
Record name {bicyclo[2.2.2]octan-1-yl}methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride
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Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride
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Reactant of Route 6
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